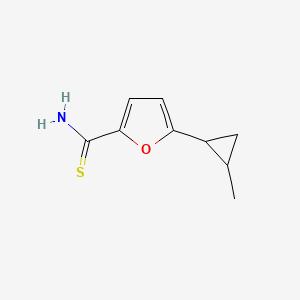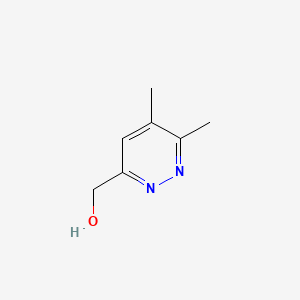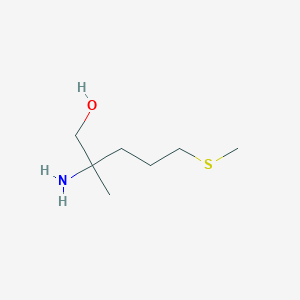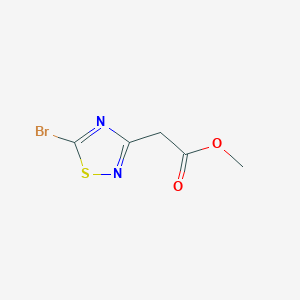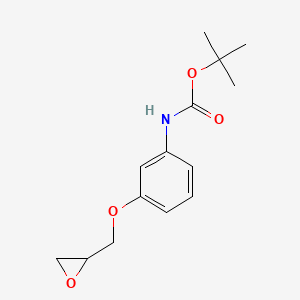
Tert-butyl (3-(oxiran-2-ylmethoxy)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is a chemical compound with the molecular formula C14H19NO4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and an oxirane ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide. One common method includes the use of tert-butyl carbamate and 3-(oxiran-2-ylmethoxy)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted carbamates
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries.
Biology
The compound is studied for its potential biological activities. It can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for drug candidates targeting specific enzymes or receptors.
Industry
In the industrial sector, tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites on proteins or enzymes, leading to covalent modification. This can result in the inhibition of enzyme activity or alteration of protein function. The tert-butyl carbamate group provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl (oxiran-2-ylmethyl)carbamate
- tert-Butyl N-(2,3-epoxypropyl)carbamate
Uniqueness
tert-Butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and biological activity. The combination of the oxirane ring and the tert-butyl carbamate group provides a versatile scaffold for chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
tert-butyl N-[3-(oxiran-2-ylmethoxy)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-10-5-4-6-11(7-10)17-8-12-9-18-12/h4-7,12H,8-9H2,1-3H3,(H,15,16) |
Clé InChI |
SWOPRIJLSBJOML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


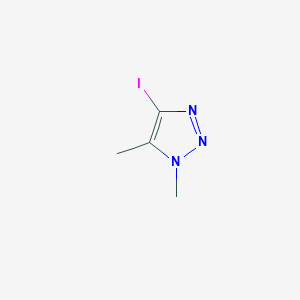

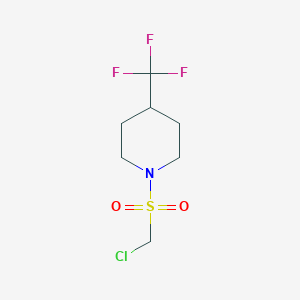
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)

![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)

